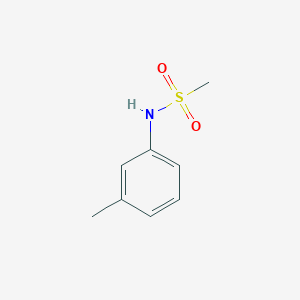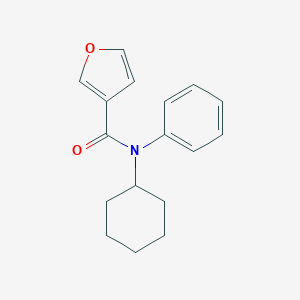
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide, also known as BPIQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPIQ is a sulfonamide derivative that has been synthesized using a specific method, which will be discussed in This paper aims to provide an overview of BPIQ, its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide involves its ability to bind to specific targets, such as enzymes or proteins, and inhibit their activity. This compound achieves this by forming covalent bonds with the target, which disrupts its function. The exact mechanism of action may vary depending on the specific target and the concentration of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target and concentration. In some cases, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In other cases, this compound has been shown to inhibit viral replication or bacterial growth. However, the exact effects may vary depending on the specific target and the concentration of this compound.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has limitations, such as its potential toxicity and its limited availability. Researchers must take these factors into consideration when designing experiments involving this compound.
Future Directions
There are several future directions for research involving N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide. One direction is to investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its use as a water treatment agent, particularly in developing countries where access to clean water is limited. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been synthesized using a specific method. It has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. This compound has a mechanism of action that involves its ability to bind to specific targets and inhibit their activity. It has various biochemical and physiological effects, depending on the target and concentration. This compound has advantages and limitations for lab experiments, and there are several future directions for research involving this compound.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide involves the reaction of 2-bromoaniline with ethyl 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonate in the presence of a base. The reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2-bromophenyl)-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxybenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, this compound has been studied for its ability to inhibit certain enzymes and its effect on protein-protein interactions. In environmental science, this compound has been evaluated for its potential use as a water treatment agent.
properties
Molecular Formula |
C17H17BrN2O6S2 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-ethoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17BrN2O6S2/c1-2-26-15-8-7-12(20-17(21)9-10-27(20,22)23)11-16(15)28(24,25)19-14-6-4-3-5-13(14)18/h3-8,11,19H,2,9-10H2,1H3 |
InChI Key |
VMAKHDTWEASZGY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)


![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B240932.png)

![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)

![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)
![7-ethyl-3-(2-furylmethyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B240949.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)